molecular formula C17H18N2O2S B2700302 N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868153-77-9

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2700302
CAS No.: 868153-77-9
M. Wt: 314.4
InChI Key: KDYMEUZBQMZFHL-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic small molecule based on a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a structure recognized for its significant potential in medicinal chemistry research. This compound is offered strictly for research purposes and is not intended for diagnostic or therapeutic applications. Compounds featuring the 4,5,6,7-tetrahydrobenzothiophene core have been identified as key structural motifs in the discovery of modulators for various biological targets. Research into related analogs has shown promise in developing modulators for nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt), a compelling target for autoimmune and inflammatory diseases, as well as certain cancer types . The molecular architecture of this compound, which includes the hydrogen-bonding capable carboxamide bridge and the tetrahydro-benzothiophene system, is designed to facilitate specific interactions with hydrophobic regions and hydrophilic patches within enzyme binding pockets, a strategy employed in modern computer-aided drug design . Furthermore, thiophene derivatives are well-documented in scientific literature for exhibiting a diverse array of biological effects, which makes this chemical class particularly valuable for investigating new pharmacological mechanisms and conducting structure-activity relationship (SAR) studies . This reagent provides researchers with a high-quality chemical tool for hit identification, lead optimization, and probing the mechanisms of diseases related to immune regulation and beyond. Researchers can utilize this compound in various in vitro assays, high-throughput screening campaigns, and biochemical studies to explore its potential research applications and physicochemical properties. Handle with care in accordance with good laboratory practice.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11(20)18-12-6-8-13(9-7-12)19-17(21)15-10-22-16-5-3-2-4-14(15)16/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYMEUZBQMZFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the acetylamino and carboxamide groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The acetylamino and carboxamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structure

The chemical structure of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented as follows:

  • Chemical Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Notable applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit significant anticancer properties. For instance, it has been evaluated against several cancer cell lines with promising results in inhibiting cell growth .
  • Enzyme Inhibition Studies : The compound is utilized in research aimed at understanding its interactions with various enzymes, which may lead to the development of new inhibitors for diseases such as diabetes and Alzheimer's disease .

Biological Studies

In biological research, the compound serves as a valuable tool for investigating cellular mechanisms:

  • Protein Binding Studies : The unique structure allows it to interact with specific proteins, making it useful for studying protein-ligand interactions.
  • Cellular Signaling Pathways : Research has focused on how this compound modulates signaling pathways within cells, providing insights into its potential therapeutic effects.

Industrial Applications

Beyond medicinal uses, this compound can be applied in industrial processes:

  • Synthesis of Specialty Chemicals : It serves as a building block for synthesizing more complex molecules used in various applications.
  • Material Science : The compound's unique properties may contribute to the development of new polymers and materials with specific characteristics.

Anticancer Studies

A study published in the ACS Omega journal explored the anticancer activity of various derivatives related to this compound. The results demonstrated significant growth inhibition against multiple cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating its potential as an anticancer agent .

Enzyme Inhibition Research

Research conducted on enzyme inhibitors highlighted the effectiveness of compounds similar to this compound in inhibiting alpha-glucosidase and acetylcholinesterase activities. These studies suggest that such compounds could be beneficial in managing conditions like Type 2 diabetes and Alzheimer's disease by modulating enzyme activity .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The tetrahydrobenzothiophene scaffold is a common feature among analogs, but substitutions on the phenyl ring and carboxamide moiety significantly influence bioactivity. Key analogs include:

Compound A :

N-Cyclohexyl-2-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Structural Features: A cyclohexylamide group replaces the acetylamino-phenyl moiety.
Compound B and C :
  • B: 2-{[(E)-4-Methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-tetrahydrobenzothiophene-3-carboxamide
  • C: N-(4-Methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-tetrahydrobenzothiophene-3-carboxamide
  • Structural Features : Methoxy (B) and methyl (C) substituents on the phenyl ring modulate electron density and lipophilicity.
  • Activity : Both exhibit antibacterial and antifungal properties, with B showing higher efficacy against Gram-negative bacteria due to enhanced membrane penetration .

Substitution-Driven Activity Trends

Compound Substituent (R1) Substituent (R2) Biological Activity
Target Compound 4-Acetylamino phenyl None Lead compound (antimicrobial)
Compound A 4-Phenylmethoxyphenyl Cyclohexylamide Undisclosed (structural probe)
Compound B 4-Methoxyphenyl 3-Methylphenylamide Antibacterial (Gram-negative)
Compound C 4-Methylphenyl 4-Methylphenylamide Antifungal
Compound D 1-Naphthyl 6-Methyl-tetrahydrobenzothiophene Undisclosed (pharmacokinetic)
Key Observations:
  • Electron-Donating Groups (e.g., methoxy in B ) enhance antibacterial activity by increasing solubility and interaction with bacterial membranes.
  • Lipophilic Groups (e.g., methyl in C ) improve antifungal activity by facilitating penetration into fungal cell walls .
  • The acetylamino group in the target compound balances hydrophilicity and bioavailability, making it a versatile scaffold for further optimization .

Biological Activity

N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-cancer effects, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C18H21N3O4S2
  • Molecular Weight : 407.51 g/mol
  • CAS Number : 581780-50-9

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound on various cancer cell lines. The compound exhibits significant activity against certain tumor types by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action
    • The compound has been shown to interfere with critical cellular pathways involved in cancer progression. It affects the expression levels of proteins associated with cell cycle regulation and apoptosis.
    • Research indicates that it may inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cancer cells .
  • Case Studies
    • In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were reported to be around 10 μM for MCF-7 cells and 15 μM for PC-3 cells .
    • A follow-up study indicated that treatment with this compound led to a marked increase in apoptosis markers such as cleaved caspase-3 and PARP in treated cells compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of benzothiophene derivatives is often influenced by their structural components. The presence of the acetylamino group at the para position of the phenyl ring enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Substituent Effect on Activity
AcetylaminoIncreases solubility and potency
Methyl (–CH3)Enhances anti-proliferative effects
Halogen (–Cl, –Br)Reduces activity compared to electron-donating groups

Studies suggest that electron-donating substituents improve the compound's ability to interact with biological targets compared to electron-withdrawing groups .

Toxicity and Safety Profile

While the anti-cancer potential is promising, toxicity studies are essential for evaluating safety. Preliminary data indicate that this compound exhibits low toxicity in normal cell lines at therapeutic concentrations. However, further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aromatic aldehydes and the precursor amine under reflux in ethanol. Reaction progress is monitored using thin-layer chromatography (TLC), and purity is validated via HPLC with a mobile phase of acetonitrile–water (70:30). Yield optimization requires adjusting stoichiometry and reaction time, with final purification through recrystallization or column chromatography .

Q. How is the structural conformation of the tetrahydrobenzothiophene ring analyzed?

  • Methodological Answer : The puckering of the tetrahydrobenzothiophene ring is quantified using Cremer-Pople parameters, which define amplitude and phase angles relative to a mean plane. X-ray crystallography data (e.g., bond lengths, torsion angles) are analyzed using software like SHELXL for refinement and ORTEP-3 for 3D visualization. This approach identifies nonplanar distortions critical for understanding steric interactions .

Q. What spectroscopic techniques are used for characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen bonding.
  • UV-Vis : λmax at ~255 nm indicates π→π* transitions in the aromatic-acetamido moiety.
  • HPLC : Purity (>95%) is ensured via isocratic elution with retention time consistency .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives?

  • Methodological Answer : Use PASS Online to predict pharmacological profiles (e.g., cytostatic, anti-inflammatory activity). Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., tubulin for cytostatic effects). QSAR models correlate substituent electronic parameters (Hammett constants) with IC50 values, guiding structural optimization .

Q. What strategies resolve contradictions in pharmacological data across derivatives?

  • Methodological Answer : Divergent bioactivity (e.g., cytostatic vs. anti-inflammatory) arises from substituent electronic and steric effects. Use multivariate analysis (PCA or PLS) to isolate variables. Validate via in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition). Cross-reference crystallographic data to confirm conformational impacts on receptor binding .

Q. How does ring puckering influence molecular interactions in protein binding?

  • Methodological Answer : The tetrahydrobenzothiophene ring’s puckering (quantified via Cremer-Pople coordinates) affects ligand-protein van der Waals interactions. Molecular dynamics simulations (AMBER/CHARMM) model ring flexibility during docking. Compare binding free energies (MM-PBSA) of planar vs. puckered conformers to identify bioactive conformations .

Q. What crystallographic challenges arise in resolving disordered structures?

  • Methodological Answer : Disorder in the tetrahydrobenzothiophene or acetamido groups requires iterative refinement in SHELXL using PART commands. Apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries. Validate with residual density maps (e.g., Fo-Fc) and ADPs. High-resolution data (<1.0 Å) or twinning corrections (TWIN/BASF) improve model accuracy .

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